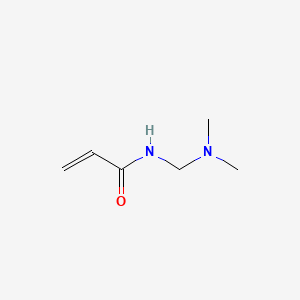

N-((Dimethylamino)methyl)acrylamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(dimethylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-6(9)7-5-8(2)3/h4H,1,5H2,2-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUWNHAYYDNAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-48-4 | |

| Details | Compound: 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |

| Record name | 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30180900 | |

| Record name | N-((Dimethylamino)methyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-98-7 | |

| Record name | N-(N,N-Dimethylaminomethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Dimethylamino)methyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Dimethylamino)methyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(dimethylamino)methyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((DIMETHYLAMINO)METHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TGY0BDJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Functional Monomer in Advanced Materials Research

The primary significance of N-((Dimethylamino)methyl)acrylamide in polymer science lies in its role as a functional monomer. A functional monomer is a molecule that contains not only a polymerizable group—in this case, the acrylamide's vinyl group—but also a distinct functional group that imparts specific chemical or physical properties to the final polymer.

The key to this monomer's utility is the presence of the tertiary amine group, -N(CH₃)₂. This group is pH-sensitive, meaning it can accept or donate protons depending on the acidity of its environment. When incorporated into a polymer chain, this amine functionality allows the resulting material to exhibit "smart" or "stimuli-responsive" behavior. Specifically, polymers containing this compound are often sensitive to both pH and temperature. rsc.org

This dual-responsiveness makes it a valuable precursor for creating advanced materials, particularly in the form of "smart polymers." rsc.org These materials can undergo reversible changes in their properties, such as swelling or shrinking, in response to external stimuli. This has significant implications for various research areas, including the development of hydrogels for controlled drug delivery, sensors that can detect changes in their environment, and coatings with tunable properties. The ability to introduce this dual functionality directly into the polymer backbone via a single monomer simplifies the synthesis of complex, multi-responsive materials. rsc.org

The synthesis of this compound and its analogues has been a subject of research, with methods like the Mannich reaction being employed to create these valuable monomeric precursors. rsc.org Efficient synthesis routes are crucial for making these monomers more accessible for research and potential commercial applications, thereby overcoming previous limitations that hindered their widespread use. rsc.org

Context Within Amide Containing Vinyl Monomers and Derivatives

Academic Synthetic Routes to this compound

The synthesis of N-((dialkylamino)methyl)acrylamides, including the dimethylamino variant, has historically been challenging. Traditional one-pot Mannich condensations involving acrylamide, formaldehyde (B43269), and a secondary amine often lead to undesired side reactions and difficulties in purification. rsc.org The Mannich reaction, a three-component condensation, typically involves a carbonyl compound, formaldehyde, and an amine. The initial step is the formation of a dialkyl(methylene)ammonium ion, which then acts as the electrophile. orgsyn.org However, this classic approach can be problematic for acrylamide derivatives.

A more refined and successful approach involves the use of pre-formed Schiff base salts. rsc.org This method provides a cleaner reaction pathway to N-((dialkylamino)methyl)acrylamides and their methacrylamide (B166291) counterparts. The process generally involves:

Preparation of a Schiff base salt : This is typically done by reacting an aminal (a geminal-diamine) with an acyl chloride, such as acetyl chloride, in a suitable solvent like acetonitrile (B52724). rsc.org

Reaction with Acrylamide : A solution of acrylamide in acetonitrile is then added to the freshly prepared Schiff base salt solution. rsc.org

Workup and Isolation : The reaction mixture is treated with an aqueous sodium carbonate solution and extracted with a solvent like dichloromethane. The final product is obtained after drying and evaporation of the solvent. rsc.org

This synthetic route has proven effective for a range of N-((dialkylamino)methyl)acrylamides, yielding the desired monomers which are valuable for creating polymers with dual temperature and pH responsiveness. rsc.org For instance, the synthesis of N-((Dimethylamino)methyl)-2-methylprop-2-enamide, a related methacrylamide, was achieved with a 90% yield using this methodology. rsc.org

While direct synthesis of the acrylamide is less detailed in some literature, the modification of polyacrylamide via the Mannich reaction with dimethylamine (B145610) and formaldehyde is a well-documented process to introduce the N-((dimethylamino)methyl) functional group onto a polymer chain. chempedia.infoeurjchem.com This post-polymerization modification involves reacting the amide groups on the polyacrylamide backbone with formaldehyde and dimethylamine, often at moderate temperatures in an aqueous solution, to form the tertiary amine derivative. eurjchem.comgoogle.comgoogle.com

Preparation of Structurally Related Dimethylamino Acrylamide/Methacrylamide Monomers

A variety of structurally related monomers bearing the dimethylamino group have been synthesized, primarily for their use in creating responsive hydrogels and polymers. These monomers often feature a linking alkyl group between the amine and the acrylamide or methacrylamide functionality.

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) : This is a commercially significant and widely studied monomer. nih.gov Its synthesis can be achieved through the reaction of methyl methacrylate (B99206) with N,N-dimethyl-1,3-propanediamine. google.com One patented method describes this condensation reaction catalyzed by carbon dioxide in a sealed reactor at temperatures of 90-100°C. google.com Another approach involves the Schotten-Baumann reaction. nih.gov DMAPMA is a key component in the synthesis of cationic polymer brushes and thermo-responsive hydrogels. researchgate.netresearchgate.net

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) and N-(2-(Dimethylamino)ethyl)methacrylamide (DMAEMA) : These monomers are also pivotal in the development of smart polymers. The synthesis of a related monomer, N-(2-(dimethylamino)ethyl)methacrylamide, has been reported via the reaction of methyl methacrylate and N,N-dimethylethylenediamine, catalyzed by dibutyltin (B87310) dilaurate, achieving yields over 94%. researchgate.net These monomers are frequently copolymerized with others, like N-isopropylacrylamide, to create materials for sensor and drug delivery applications. researchgate.net

N,N-Dimethylacrylamide (DMAA) : The industrial production of DMAA often utilizes methyl acrylate (B77674) and dimethylamine as starting materials. google.comgoogle.com The process involves an initial addition reaction to form an ester adduct, followed by amidation with dimethylamine in the presence of a strong base catalyst like sodium methoxide (B1231860) to create an amide adduct. google.com This intermediate is then thermally decomposed to yield N,N-dimethylacrylamide. google.com Continuous cracking processes have been developed to improve the yield of the final product to over 85%. google.com DMAA is a versatile monomer used in the creation of various hydrogels and copolymers for applications ranging from heavy-metal sorption to food packaging. mdpi.comnih.govnih.govmdpi.comnih.gov

The table below summarizes the synthetic approaches for these related monomers.

| Monomer | Reactants | Catalyst/Conditions | Yield | Reference |

| N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) | Methyl methacrylate, N,N-dimethyl-1,3-propanediamine | Carbon dioxide, 90-100°C, 6-7 hours | Not specified | google.com |

| N-(2-(Dimethylamino)ethyl)methacrylamide | Methyl methacrylate, N,N-dimethylethylenediamine | Dibutyltin dilaurate, 95-100°C, 4 hours | >94% | researchgate.net |

| N,N-Dimethylacrylamide (DMAA) | Methyl acrylate, Dimethylamine | 1. Addition reaction. 2. Amidation (e.g., Sodium methoxide). 3. Thermal decomposition. | >85% | google.comgoogle.com |

Homopolymerization Dynamics

The homopolymerization of this compound, a tertiary amine acrylamide, can be initiated through various means, with radical polymerization being a common and versatile method. The kinetics of this process, including the rate of monomer conversion and the evolution of the polymer's molecular weight, are fundamental to controlling the final material's characteristics.

Radical Polymerization Pathways

Conventional free-radical polymerization of acrylamide and its derivatives is a widely used technique. However, achieving control over the polymer architecture, molecular weight, and molecular weight distribution can be challenging. To this end, controlled or living radical polymerization techniques have been explored for structurally similar monomers like N,N-dimethylacrylamide (DMAA). These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), introduce a level of control by minimizing termination reactions.

For instance, the RAFT polymerization of acrylamide has been studied to establish conditions for optimal conversion rates and to understand deviations between theoretical and experimental molecular weights. nih.gov The choice of chain transfer agents (CTAs) and initiators, as well as reaction conditions like solvent and temperature, significantly influences the polymerization kinetics. nih.govnih.gov Similarly, living radical polymerization of DMAA has been achieved using ruthenium-based initiating systems, leading to polymers with controlled molecular weights and relatively narrow molecular weight distributions. cmu.edu These controlled polymerization pathways offer a means to synthesize well-defined polymers from monomers like this compound.

Kinetics of Conversion and Molecular Weight Evolution

In a typical radical polymerization, the rate of monomer conversion and the evolution of molecular weight are key parameters. For acrylamide polymerization, studies have shown that the molecular weight of the resulting polymer is influenced by factors such as initiator and monomer concentrations. mdpi.comkpi.ua Generally, at the onset of polymerization, high radical concentrations can lead to the formation of high molecular weight polymers. mdpi.com As the reaction progresses, the average molecular weight may evolve depending on the interplay between propagation, termination, and chain transfer events. mdpi.comkpi.ua

In controlled radical polymerization, a linear increase in the number-average molecular weight (Mn) with monomer conversion is a hallmark of a "living" process. This linear relationship indicates that all polymer chains are initiated at the beginning of the reaction and grow simultaneously, with minimal termination. For the RAFT polymerization of acrylamide, the number-average molecular weight of the polymer has been observed to increase linearly with conversion, which is characteristic of a controlled polymerization process. nih.gov The dispersity (Đ), a measure of the breadth of the molecular weight distribution, typically remains low (Đ < 1.3) in such controlled systems. nih.gov

Copolymerization Kinetics and Reactivity

Copolymerization of this compound with other monomers allows for the synthesis of polymers with a wide range of properties. The kinetics of copolymerization are governed by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). These ratios are determined experimentally by analyzing the composition of the copolymer formed from a known composition of the initial monomer feed. Methods such as the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis procedures are commonly used to calculate these ratios from experimental data. ekb.eg

For related tertiary amine-containing monomers, reactivity ratios have been determined in copolymerizations with various comonomers. For example, in the copolymerization of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) with cationic surfmers, the reactivity ratios were found to be r(DMAPMA) = 0.46 and r(C12DM) = 15.52, and r(DMAPMA) = 1.19 and r(C10MVBA) = 35.77, respectively. researchgate.net These values indicate the relative rates at which each monomer adds to the growing polymer chain.

Below is an interactive data table of monomer reactivity ratios for the copolymerization of acrylamide (AM) and related monomers with various comonomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| Acrylamide (AM) | Methacryloxyethyltrimethyl Ammonium (B1175870) Chloride (DMC) | 2.3398 | 0.2285 | Kelen-Tudos & Yezrielev-Brokhina-Roskin |

| Acrylamide (AM) | Methyl Methacrylate (MMA) | 0.03 | 0.593 | Kelen-Tudos & Fineman-Ross |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos, Mayo-Lewis |

| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Fineman-Ross, Kelen-Tudos, Mayo-Lewis |

| N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | Dodecyl dimethyl propenyl ammonium chloride (C12DM) | 0.46 | 15.52 | Not Specified |

| N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | Decyl dimethyl vinylbenzyl ammonium chloride (C10MVBA) | 1.19 | 35.77 | Not Specified |

Influence of Comonomer Structure on Copolymerization Pathways

For instance, in the radical copolymerization of tertiary amine methacrylates, such as 2-(N,N-diethylamino)ethyl methacrylate (DEAEMA) and 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA), with PEGylated methacrylates, the rate of copolymerization was found to increase as the length of the PEG side chain decreased. rsc.org Furthermore, the reactivity of alkyl methacrylates towards an acrylamide radical has been shown to follow the order: Methyl Methacrylate > Ethyl Methacrylate > Isopropyl Methacrylate > Butyl Methacrylate > Hexyl Methacrylate. asianpubs.org This trend highlights the influence of the alkyl group size on the reactivity.

The polarity and hydrogen-bonding capabilities of the comonomer can also play a crucial role, particularly in aqueous phase polymerizations. The copolymerization kinetics of ionizable monomers like acrylic acid are known to be sensitive to the pH and ionic strength of the reaction medium. uwaterloo.ca

Kinetic Studies of Terpolymerization Systems

Terpolymerization involves the polymerization of three different monomers, leading to polymers with a more complex microstructure and a wider range of properties. The kinetic analysis of such systems is more complex than that of binary copolymerization.

Controlled/Living Polymerization Techniques

The synthesis of well-defined polymers from this compound (DMAMAm) and structurally similar monomers, such as N,N-dimethylacrylamide (DMAA), has been extensively explored using controlled/living polymerization techniques. These methods offer precise control over molecular weight, architecture, and functionality. The two most prominent techniques investigated for this class of monomers are Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization has emerged as a versatile and powerful technique for producing polymers from acrylamide-based monomers with predetermined molecular weights and narrow molecular weight distributions. nsf.govrsc.org The success of RAFT polymerization is highly dependent on the appropriate selection of a chain transfer agent (CTA) and initiator, which establishes a dynamic equilibrium between active and dormant polymer chains. nih.govresearchgate.net

The choice of both the Chain Transfer Agent (CTA) and the initiator is critical for achieving a controlled RAFT polymerization of acrylamide-type monomers. mdpi.comnih.gov Dithiobenzoates, while effective for some monomers, can lead to retardation and stability issues in acrylamide polymerizations. researchgate.net Consequently, trithiocarbonates are often favored. researchgate.net For instance, dodecyl trithiodimethyl propionic acid (DMPA) has been identified as a suitable trithiocarbonate RAFT CTA for the polymerization of acrylamide in dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov

In a comparative study on the RAFT polymerization of N,N-dimethylacrylamide (DMA), novel acrylamido-based CTAs, such as N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) and N,N-dimethyl-s-thiobenzoylthioacetamide (TBA), were shown to be effective. acs.org These were compared against more conventional CTAs like benzyl (B1604629) dithiobenzoate (BDB) and cumyl dithiobenzoate (CDB). acs.org The study revealed that polymerizations with BDB at a low CTA-to-initiator ratio resulted in bimodal molecular weight distributions, while other CTAs produced polymers with a high molecular weight impurity attributed to termination reactions. acs.org

For the polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), a related monomer, optimal conditions were found using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA in conjunction with 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.org This combination, conducted in an acidic water/2-propanol mixture, yielded well-defined homopolymers. rsc.org

| Chain Transfer Agent (CTA) | Abbreviation | Observations/Effectiveness | Reference |

|---|---|---|---|

| Benzyl dithiobenzoate | BDB | Yields bimodal molecular weight distributions at low CTA/Initiator ratios. | acs.org |

| Cumyl dithiobenzoate | CDB | Can produce high molecular weight impurities due to termination reactions. | acs.org |

| N,N-dimethyl-s-thiobenzoylthiopropionamide | TBP | Effective new CTA; high molecular weight impurity can be reduced by increasing CTA/Initiator ratio. | acs.org |

| N,N-dimethyl-s-thiobenzoylthioacetamide | TBA | Effective new CTA; high molecular weight impurity can be reduced by increasing CTA/Initiator ratio. | acs.org |

| 4-Cyanopentanoic acid dithiobenzoate | CTP | Optimal for DMAPMA·HCl polymerization with ACVA initiator, yielding well-defined polymers. | rsc.org |

A key advantage of RAFT polymerization is the ability to control the molecular weight (Mn) and achieve a low polydispersity index (PDI, Mw/Mn). nsf.govrsc.org For DMAA and related monomers, this control is directly linked to the optimization of reaction conditions, particularly the ratio of CTA to initiator. Research has demonstrated that increasing the CTA/initiator ratio can effectively reduce or eliminate high molecular weight impurities that broaden the PDI. acs.org

For example, in RAFT dispersion polymerization of DMAA, good control with PDI values (Mw/Mn) of less than 1.42 has been achieved. rsc.org Solution polymerizations of similar systems have yielded even better control, with PDI values reported between 1.08 and 1.20. nih.gov Precise control over the entire molecular weight distribution, including its breadth and shape, can also be achieved through advanced techniques such as the metered addition of the CTA during the polymerization process. nsf.govrsc.org

The RAFT mechanism inherently produces polymer chains with a thiocarbonylthio group at one end. researchgate.net The retention of this active chain end is crucial for applications such as the synthesis of block copolymers or for post-polymerization modifications. nih.gov

Studies have shown that reaction and purification conditions are vital for preserving this functionality. For instance, conducting the RAFT polymerization of DMAPMA·HCl in an acidic medium followed by purification via precipitation in acetone allows for good retention of the dithioester chain end groups. rsc.org High blocking efficiencies observed when using these polymers as macro-CTAs for subsequent polymerizations further confirm that the RAFT end-groups remain largely intact and active. rsc.org Furthermore, the development of strategies for the specific removal or modification of the CTA at the chain-end using methods like aminolysis or photoredox catalysis underscores the high fidelity of the RAFT process in preserving this terminal functional group for further chemical transformation. nih.gov

Atom Transfer Radical Polymerization (ATRP) is another major controlled radical polymerization technique, relying on a reversible redox process catalyzed by a transition metal complex, typically copper-based. wikipedia.orgcmu.edu However, the ATRP of (meth)acrylamide monomers has proven to be challenging.

The ATRP of acrylamide-type monomers is often uncontrolled. cmu.edu Several mechanistic issues contribute to this lack of control, primarily related to the interaction between the monomer/polymer and the copper catalyst complex. cmu.eduacs.org Key problems include the competitive complexation of the copper catalyst with the amide groups on the polymer, which can inactivate the catalyst or slow the deactivation step, leading to a high concentration of radicals and subsequent termination reactions. cmu.eduacs.org The loss of terminal bromine atoms through a cyclization reaction has also been cited as a contributing factor to the poor control. acs.org

Early attempts using common ATRP ligands like linear amines or bipyridines resulted in very low monomer conversions. acs.org The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) as a ligand led to high polymer yields in a short time, but the polymerization remained uncontrolled due to a slow deactivation rate of the catalytic system. acs.org

Despite these challenges, successful controlled polymerization of DMAA has been reported under specific conditions. One effective initiating system involves using methyl 2-chloropropionate as the initiator with a copper(I) chloride catalyst complexed with tris(2-(dimethylamino)ethyl)amine (Me6TREN) in a toluene (B28343) solution at room temperature. researchgate.net This system produced high molecular weight homopolymers (Mn up to 50,000 g/mol ) with narrow molecular weight distributions (Mw/Mn = 1.05–1.13). researchgate.net Another study also reported a living polymerization of DMAA using a new ligand, N,N′-bis(pyridin-2-ylmethyl 3-hexoxo-3-oxopropyl)ethane-1,2-diamine (BPED), which demonstrated that the choice of ligand, temperature, and copper halide strongly influences the control of the polymerization. researchgate.net These successes highlight that while challenging, controlled ATRP of acrylamides is achievable with carefully selected and optimized initiating and catalyst systems. researchgate.netacs.org

| Ligand | Catalyst/Initiator | Result | Mechanistic Issue/Observation | Reference |

|---|---|---|---|---|

| Linear Amines / Bipyridines | Copper-based | Very low conversion, uncontrolled polymerization. | Slow activation in conjunction with fast deactivation. | acs.org |

| Me4Cyclam | Copper-based | High yield but uncontrolled polymerization. | Slow deactivation rate of the catalyst system. Catalyst complexation with polymer amide groups. | cmu.eduacs.org |

| Me6TREN | CuCl / Methyl 2-chloropropionate | Successful controlled polymerization (Mw/Mn = 1.05–1.13). | Optimized system overcomes common issues, allowing for controlled synthesis. | researchgate.net |

| BPED | CuCl / Methyl 2-chloropropionate | Successful living polymerization with high conversion. | Control is highly dependent on ligand, temperature, and copper halide selection. | researchgate.net |

Polymeric Architectures Derived from N Dimethylamino Methyl Acrylamide

Linear Homopolymers and Statistical Copolymers

The synthesis of linear homopolymers of N-((Dimethylamino)methyl)acrylamide, or poly(this compound), can be achieved through various free-radical polymerization techniques. chemicalbook.com These methods typically involve the use of an initiator in a suitable solvent. Given the monomer's structure, it is expected to exhibit good solubility in aqueous and polar organic solvents, facilitating its polymerization in these media. chemicalbook.com

Statistical copolymers offer a straightforward approach to tailor the properties of the resulting polymer by incorporating one or more different monomers into the polymer chain. The radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (B121943) (DMAPAA), a structurally similar monomer, with methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) has been demonstrated. researchgate.net In these copolymerizations, the monomer reactivity ratios are crucial for predicting the copolymer composition. For instance, in the copolymerization of DMAPAA with MA, the reactivity ratios were determined, indicating the relative preference of the propagating radical to add to its own monomer versus the comonomer. researchgate.net This allows for the creation of copolymers with a random distribution of monomer units, leading to averaged properties based on the constituent monomers.

The synthesis of statistical copolymers of N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) with methyl methacrylate (MMA) has also been explored, yielding copolymers with varying compositions. These copolymers can be further modified to create materials with novel solution properties. nih.govacs.org

Table 1: Reactivity Ratios for the Radical Copolymerization of N-[(3-Dimethylamino)propyl] acrylamide (DMAPAA) with Methyl Acrylate (MA) and Methyl Methacrylate (MMA) at 60°C in Benzene. researchgate.net

| Comonomer System | r1 (DMAPAA) | r2 (Comonomer) |

| MA/DMAPAA | 0.69 | 0.22 |

| MMA/DMAPAA | 1.68 | 0.38 |

Block Copolymer Synthesis and Sequential Polymerization Strategies

Block copolymers, which consist of long sequences (blocks) of different monomer units, offer the ability to combine distinct properties into a single macromolecule. Their synthesis requires controlled polymerization techniques to ensure the formation of well-defined block structures.

Macroinitiator-Based Approaches

A common and effective strategy for synthesizing block copolymers is the use of a macroinitiator. This involves polymerizing a first monomer to create a polymer chain that retains an active site capable of initiating the polymerization of a second monomer. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a particularly powerful technique for this purpose.

For example, a well-defined poly(N-[3-(dimethylamino)propyl]methacrylamide hydrochloride) (p(DMAPMA.HCl)) has been used as a macroinitiator for the block copolymerization of other monomers. nih.gov This approach allows for the synthesis of diblock copolymers with controlled molecular weights and narrow molecular weight distributions. Similarly, poly(N,N'-dimethylacrylamide) (PDMAC) has been chain-extended from a poly(propylene oxide) (PPO) macroinitiator to create PPO-PDMAC diblock copolymers. acs.orgnih.gov The synthesis of block copolymers using a polysiloxane-based macroazoinitiator has also been reported for monomers like methyl methacrylate. acs.org

Tailoring Block Sequences for Defined Properties

The ability to control the sequence and length of the blocks in a copolymer is crucial for tailoring its final properties. For instance, amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, can self-assemble in solution to form various nanostructures like micelles and vesicles.

The synthesis of amphiphilic diblock and triblock copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with monomers like methyl methacrylate and styrene (B11656) has been achieved using atom transfer radical polymerization (ATRP). By varying the ratio of the monomers, the length of the poly(DMAEMA) block can be precisely controlled, which in turn influences the self-assembly behavior and the resulting properties of the nanoparticles. nih.gov

Polymer Networks and Gels

Polymer networks and gels are three-dimensional structures formed by the crosslinking of polymer chains. These materials are capable of absorbing large amounts of water or other solvents, leading to their widespread use in various applications.

Hydrogel Formation through Crosslinking Polymerization

Hydrogels based on acrylamide derivatives are typically synthesized via free-radical polymerization in the presence of a crosslinking agent. mdpi.com For N,N-dimethylacrylamide (DMAA), hydrogels are often prepared by solution polymerization using a water-soluble crosslinker like N,N'-methylenebis(acrylamide) (MBA). mdpi.commdpi.comnih.gov The swelling capacity of these hydrogels is highly dependent on the concentration of the crosslinker; a higher crosslinker density generally leads to a lower degree of swelling. mdpi.com

The synthesis of hydrogels from N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) and diacetone acrylamide (DAA) has been achieved through RAFT polymerization, followed by crosslinking. nih.gov These hydrogels can exhibit self-healing properties due to the presence of dynamic chemical bonds. nih.gov

Table 2: Typical Components for the Synthesis of N,N-Dimethylacrylamide (DMAA)-based Hydrogels. mdpi.commdpi.comnih.govmdpi.com

| Component | Function | Example |

| Monomer | Building block of the polymer network | N,N-Dimethylacrylamide (DMAA) |

| Crosslinker | Forms bridges between polymer chains | N,N'-methylenebis(acrylamide) (MBA) |

| Initiator | Starts the polymerization reaction | Ammonium (B1175870) persulfate (APS) |

| Solvent | Medium for the polymerization | Water |

Interpenetrating Polymer Network (IPN) Design and Synthesis

An interpenetrating polymer network (IPN) is a unique class of polymer blend where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. The synthesis of IPNs typically involves a sequential process.

For example, novel IPNs have been synthesized based on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and polyacrylamide (PAAm). nih.govresearchgate.net In this sequential method, the first network (PAAm) is prepared, and then the second monomer (DMAEMA) is swollen into this network and polymerized in situ with a crosslinker. nih.gov The composition of the IPN can significantly influence its properties, such as its swelling behavior. nih.govresearchgate.net The formation of these IPNs can result in materials with enhanced mechanical properties and controlled release characteristics.

Investigation of Stimuli Responsive Behavior in N Dimethylamino Methyl Acrylamide Based Polymers

pH-Responsiveness Mechanisms and Protonation Equilibria

The pH-responsive nature of DMAMAm-based polymers is primarily attributed to the presence of tertiary amine groups in their structure. These groups can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in the polymer's solubility and swelling behavior.

The tertiary amine groups in the side chains of DMAMAm-based polymers act as weak bases. In acidic conditions (low pH), these amine groups accept protons and become positively charged. researchgate.net This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer network to expand and swell. Conversely, in basic conditions (high pH), the amine groups are deprotonated and become neutral. The reduction in electrostatic repulsion allows the polymer chains to collapse, resulting in a decrease in swelling or solubility.

For instance, hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), a related monomer, demonstrate this pH-dependent swelling. nih.gov At a low pH of around 4.0, the dimethylamino groups are protonated, leading to swelling. nih.gov In contrast, at higher pH values, the deprotonation of these groups causes the hydrogel to shrink.

For example, copolymerizing a monomer with tertiary amine groups, like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), with a neutral monomer can modulate the pH at which the swelling transition occurs. The introduction of ionizable comonomers, such as acrylic acid (AA) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), can create polyampholyte networks with more complex pH-responsive behaviors. nih.gov In these systems, the interaction between the positively charged dimethylamino groups and the negatively charged groups of the comonomer can lead to the formation of intra-polymer complexes, influencing the swelling behavior across a range of pH values. nih.gov For example, a copolymer of DMAEAAm and AA exhibits swelling at both low and high pH ranges, due to the protonation of the amino groups and the ionization of the carboxylic groups, respectively. In the intermediate pH range, ionic interactions between these groups lead to a collapsed state. nih.gov

Thermoresponsive Phase Transitions and Lower Critical Solution Temperature (LCST) Phenomena

Certain polymers exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes insoluble in a solvent in which it was previously soluble. This phase transition is a hallmark of thermoresponsive polymers.

The LCST behavior of acrylamide-based polymers is governed by a delicate balance of molecular interactions, primarily hydrogen bonding between the polymer and water molecules. At temperatures below the LCST, the polymer chains are hydrated, forming hydrogen bonds with the surrounding water molecules, which keeps the polymer dissolved. As the temperature increases, these hydrogen bonds weaken and break. This dehydration process exposes the hydrophobic parts of the polymer chains, leading to polymer-polymer interactions and subsequent aggregation and phase separation from the solution. nih.gov The entropic gain from releasing the structured water molecules around the polymer chains is a significant driving force for this transition. nih.gov

Metal Ion Complexation and Sorption Mechanisms

Polymers containing N-((Dimethylamino)methyl)acrylamide and its derivatives can act as effective sorbents for metal ions due to the presence of electron-donating groups.

The tertiary amine groups in these polymers possess lone pairs of electrons that can coordinate with metal ions, forming complexes. This interaction is the primary mechanism for the sorption of metal ions. semanticscholar.org The efficiency of metal ion uptake can be influenced by the pH of the solution, as the protonation of the amine groups can compete with metal ion binding. nih.gov Hydrogels based on these polymers have shown significant adsorption capacities for various metal ions. semanticscholar.orgnu.edu.kz For example, hydrogels containing N,N-dimethylacrylamide have demonstrated the ability to adsorb heavy metal ions like Pb(II), with the unbonded electrons of nitrogen and oxygen atoms participating in complexation with the metal ions. semanticscholar.org The sorption capacity can be further enhanced by copolymerization with other functional monomers that can also interact with metal ions, such as those containing sulfonate groups. nu.edu.kz

Chelation and Adsorption Principles for Heavy Metal Ions

The removal of heavy metal ions from aqueous environments is a critical area of research, and this compound-based polymers have demonstrated significant potential in this domain. The primary mechanisms governing the uptake of heavy metal ions by these polymers are chelation and adsorption, which are often influenced by the pH of the surrounding medium.

The fundamental principle behind the interaction of these polymers with heavy metal ions lies in the presence of the dimethylamino group. This functional group, with its lone pair of electrons on the nitrogen atom, can act as a Lewis base, donating this electron pair to form a coordinate bond with a metal ion (a Lewis acid). This process is known as chelation , where the polymer chain essentially "claws" onto the metal ion. This interaction is a true chemical bond, forming a stable, ring-like structure known as a chelate. The effectiveness of this chelation is dependent on the specific metal ion and the steric accessibility of the dimethylamino groups within the polymer network. digitellinc.comdtic.mil

The pH of the solution is a critical parameter influencing the sorption process. For instance, in the case of a related polymer, N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), the dimethylamino groups are potential sites for both ionization and interaction with metal ions. nih.gov Studies on N,N-dimethylacrylamide (DMAA)-based hydrogels have shown that at high pH, the amine groups act as a base, which enhances the binding of cationic heavy metal ions through electrostatic attraction. nih.gov

Influence of Polymer Network Structure on Sorption Capacity

The efficiency of heavy metal ion removal by this compound-based polymers is not solely dependent on the chemical nature of the functional groups but is also significantly influenced by the physical architecture of the polymer network. The three-dimensional structure of the hydrogel, particularly its porosity and crosslinking density, dictates the accessibility of the binding sites and the diffusion of metal ions into the polymer matrix.

Studies on superporous hydrogels have shown that as the concentration of the crosslinker, such as methylene-bis-acrylamide, increases, the porosity of the hydrogel decreases. nih.gov This reduction in pore size can limit the penetration of metal ions. Conversely, a lower crosslinking density results in a more open and flexible network with larger pores, facilitating easier access of metal ions to the binding sites within the hydrogel. However, excessively low crosslinking can lead to poor mechanical stability. Therefore, there exists an optimal crosslinker concentration to maximize sorption capacity while maintaining the desired physical properties of the hydrogel.

The swelling behavior of the hydrogel, which is intrinsically linked to the crosslinking density, also plays a vital role. A higher swelling ratio, often observed in hydrogels with lower crosslinking density, increases the volume available for the accommodation of metal ions and enhances their transport within the gel matrix. Research on N,N-dimethylacrylamide (DMAA) and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) copolymers demonstrated that the swelling degree is influenced by the crosslinker concentration, which in turn affects the metal ion adsorption. mdpi.com

| Hydrogel Composite | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Polyacrylate Hydrogel with Kaolin (AKU) | Cr | 84.5 | researchgate.net |

| Polyacrylate Hydrogel with Kaolin (AKU) | Co | 73.3 | researchgate.net |

| Polyacrylate Hydrogel with Kaolin (AKU) | Ni | 61 | researchgate.net |

| Polyacrylate Hydrogel with Kaolin (AKU) | Pb | 97 | researchgate.net |

| Polyacrylate Hydrogel with Zeolite (AZM) | Cr | 46 | researchgate.net |

| Polyacrylate Hydrogel with Zeolite (AZM) | Co | 46 | researchgate.net |

| Polyacrylate Hydrogel with Zeolite (AZM) | Ni | 74 | researchgate.net |

| Polyacrylate Hydrogel with Zeolite (AZM) | Pb | 96 | researchgate.net |

Electrical Response Mechanisms

Polymers based on this compound can also exhibit interesting electrical properties, particularly in response to external stimuli. The presence of the ionizable dimethylamino group is central to these electrical response mechanisms.

A notable example of this behavior is the electrical response of poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm), a closely related polymer, to carbon dioxide (CO2). nih.govnih.govresearchgate.netacs.org When exposed to CO2 in the presence of water, the tertiary amine groups on the polymer side chains become protonated. This protonation leads to a significant change in the electrical resistance of the polymer. The mechanism is believed to involve a proton-hopping phenomenon. Initially, as the amine groups are protonated, the number of charge carriers (protons) increases, leading to a decrease in electrical resistance. However, with prolonged exposure and increased protonation, the mobility of these charge carriers can be hindered, leading to a subsequent increase in resistance. This two-region electrical response makes these materials promising for sensor applications. nih.govnih.govresearchgate.netacs.org

The electrical conductivity of such hydrogels is highly dependent on the pH of the environment, which controls the degree of protonation of the amine groups. In a collapsed state (at a pH where the amine groups are not protonated), the conductivity is low. As the hydrogel swells due to the protonation of the amine groups and the influx of water and ions, the conductivity can increase significantly.

The general principle of electrical conductivity in these hydrogels involves the movement of ions within the swollen polymer network. The polymer matrix itself is generally non-conductive, but it facilitates the transport of dissolved ions. The conductivity is therefore influenced by the concentration and mobility of these ions within the hydrogel. The stimuli-responsive nature of this compound-based polymers allows for the modulation of this ionic conductivity by external triggers that affect the swelling state and the charge density of the polymer network.

| Condition | Observed Change in Resistance | Underlying Mechanism | Reference |

|---|---|---|---|

| Initial exposure to CO2 | Decrease | Protonation of tertiary amine groups, increasing charge carrier concentration. | nih.govnih.govresearchgate.netacs.org |

| Continuous exposure to CO2 | Gradual Increase | Reduced mobility of charge carriers due to over-protonation and changes in free amine availability. | nih.govnih.govresearchgate.netacs.org |

Advanced Characterization Methodologies for N Dimethylamino Methyl Acrylamide Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the successful polymerization of the monomer and verifying the chemical structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of poly(N-((Dimethylamino)methyl)acrylamide).

Research Findings: In the ¹H NMR spectrum of the polymer, the sharp, distinct peaks of the monomer's vinyl protons disappear, indicating successful polymerization. The resulting spectrum is characterized by broad signals corresponding to the protons in the polymer backbone (methine and methylene (B1212753) groups), a result of the restricted motion of atoms in the long polymer chain. More defined signals remain for the side-chain protons, specifically the methylene bridge and the N-methyl groups. For related polyacrylamides, ¹³C NMR analysis of the methine carbon reveals splitting into multiple peaks, which can be used to study the polymer's tacticity (the stereochemical arrangement of monomer units) sid.ir. Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), can be used to correlate proton and carbon signals, allowing for more definitive assignments of the triad (B1167595) sequences (isotactic, syndiotactic, and atactic) sid.ir.

| Assignment | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Polymer Backbone (-CH-CH₂-) | 1.5 - 2.8 (broad) | ~35-45 (broad) | sid.irdoi.org |

| Side Chain (-N-CH₂-N-) | ~2.5 - 2.9 | Data not available in sources | researchgate.net |

| Side Chain (-N(CH₃)₂) | ~2.2 - 2.3 | ~45 | researchgate.netwiley-vch.de |

| Carbonyl (C=O) | - | ~175 | sid.ir |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the polymer, confirming the monomer's incorporation into the polymer chain.

Research Findings: The FT-IR spectrum of poly(this compound) provides clear evidence of its structure. The most significant peak is the strong C=O stretching vibration (Amide I band) characteristic of a tertiary amide, which is observed around 1635 cm⁻¹ doi.org. The peaks corresponding to C-H stretching from the polymer backbone and the dimethylamino groups appear in the 2800-3000 cm⁻¹ region doi.org. The successful polymerization is also confirmed by the disappearance of the monomer's C=C bond absorption peak. A crucial feature for this specific polymer is the absence of the N-H stretching peak (Amide II band, typically around 1540-1610 cm⁻¹) that would be present in primary or secondary polyamides doi.org. Its absence confirms the tertiary amide structure of the repeating unit.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |

|---|---|---|---|

| 2800 - 3000 | C-H Stretching | Confirms presence of aliphatic backbone and methyl groups. | doi.org |

| ~1635 | C=O Stretching (Amide I) | Characteristic of a tertiary amide group, confirms polymer identity. | doi.org |

| ~1459 | CH₂ Bending | Relates to the polymer backbone. | doi.org |

| ~1147 | C-N Stretching | Indicates the presence of the amide and amine groups. | nih.gov |

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.

Research Findings: In the analysis of related tertiary polyamides, Raman spectroscopy shows a strong Amide I (C=O) peak, typically located at a slightly different wavenumber than in FT-IR, for instance, around 1625 cm⁻¹ doi.org. Other identifiable peaks include the CH₂ bending of the backbone at approximately 1459 cm⁻¹ and the symmetrical C-N-C stretching vibrations doi.org. Raman spectroscopy is also a powerful tool for monitoring the polymerization process in real-time. The rate of polymerization can be determined by tracking the decrease in intensity of the characteristic C=C double bond peak of the acrylamide (B121943) monomer, which is typically found around 1629 cm⁻¹ researchgate.net.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |

|---|---|---|---|

| ~1625 | C=O Stretching (Amide I) | Complementary to FT-IR for identifying the amide group. | doi.org |

| ~1459 | CH₂ Bending | Corresponds to the polymer backbone. | doi.org |

| ~1284 | =C-H Bending (in monomer) | Disappearance indicates monomer consumption during polymerization. | researchgate.net |

| ~849 | Symmetrical C-N-C Stretching | Characteristic of the tertiary amine side group. | doi.org |

Chromatographic Methods for Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight characteristics of polymers nih.gov. This technique separates polymer molecules based on their hydrodynamic volume in solution.

Research Findings: GPC/SEC analysis provides critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a perfectly monodisperse sample. The choice of eluent is critical; for related polymers, solvents such as N,N-Dimethylformamide (DMF) or water are commonly used wiley-vch.depolymersource.capolymersource.cabsigroup.com. The results obtained are highly dependent on the synthesis method. For example, polymers made via living polymerization techniques like anionic or RAFT polymerization typically exhibit lower PDI values (e.g., 1.08 - 1.13) compared to those made by conventional free radical polymerization, which often have broader distributions (PDI > 1.5) doi.orgpolymersource.capolymersource.ca.

| Polymer System | Synthesis Method | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Poly(N,N-dimethylacrylamide) | Anionic Polymerization | 2,800 | 3,000 | 1.08 | polymersource.ca |

| Poly(N,N-dimethylacrylamide) | GTP Polymerization | 254,000 | 288,000 | 1.13 | polymersource.ca |

| Poly(N,N-dimethylacrylamide) | Free Radical Polymerization | 76,700 | 291,460 | 3.8 | doi.org |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature, providing insights into their phase transitions and thermal stability.

Research Findings: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), which is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. For the closely related poly(N,N-dimethylacrylamide), the T₉ is reported to be around 121 °C, determined from the midpoint of the heat flow change during the second heating scan at a rate of 10 °C/min polymersource.ca. The T₉ can be influenced by the polymer's molecular weight polymersource.ca.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymer by measuring its mass loss as it is heated at a constant rate. For N,N-Dimethyl acrylamide-Diallyl Maleate gels, degradation was shown to begin at approximately 320 °C nih.gov. Studies on similar polymers like poly(N,N-dimethylaminoethyl methacrylate) show a two-stage thermal degradation process researchgate.net. The first stage of decomposition occurs up to about 390 °C, followed by a second stage at higher temperatures researchgate.net. This analysis is crucial for defining the upper temperature limit for the polymer's processing and application.

| Property | Technique | Typical Value | Conditions | Reference |

|---|---|---|---|---|

| Glass Transition Temperature (T₉) | DSC | ~121 °C | Heating rate of 10 °C/min | polymersource.ca |

| Onset of Degradation | TGA | ~320 °C | Heating under nitrogen atmosphere | nih.gov |

Morphological and Structural Characterization

Understanding the morphology and crystal structure is essential for linking the polymer's synthesis and processing to its macroscopic properties.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and internal morphology of polymers. For interpenetrating polymer networks (IPNs) of poly(acrylamide) (PAAm) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), SEM reveals a phase-separated structure at high magnifications (≥10,000x). nih.gov In these systems, PDMAEMA domains appear as small, grain-like structures dispersed within the PAAm matrix. nih.gov The size of these domains can be controlled by the IPN composition; for example, domain sizes increased from about 30 nm to over 200–400 nm as the proportion of PDMAEMA was increased. nih.gov In other applications, SEM has been used to assess the uniformity of 3D-printed films of poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm), showing a smooth and uniformly distributed polymer surface. acs.org SEM is also utilized to examine the morphology of hydrogel structures, such as those of poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} after swelling. researchgate.net

Table 3: Morphological Features of this compound Polymers via SEM

| Polymer System | Magnification | Observed Features | Reference |

|---|---|---|---|

| PDMAEMA/PAAm IPN | ≥10,000x | Phase-separated structure with grain-like PDMAEMA domains (30-400 nm) in a PAAm matrix. | nih.gov |

| 3D-Printed pDMAPMAm Film | - | Uniformly distributed and smooth polymer surface. | acs.org |

| PDMAPMAIA Hydrogel | - | Used to investigate morphology after swelling. | researchgate.net |

X-ray Diffraction (XRD) is the primary method for determining the crystalline or amorphous nature of polymeric materials. For many polymers and hydrogels based on acrylamide derivatives, XRD analysis often reveals an amorphous structure. For example, XRD analysis of PDMAEMA/PAAm IPNs and the single PAAm network confirmed a lack of crystallinity. nih.gov Similarly, XRD patterns of homopolymers and copolymer hydrogels of poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} have been obtained to assess their structure. researchgate.net However, in some cases, a degree of crystallinity can be observed. A gel formed from N,N-Dimethyl acrylamide and Diallyl Maleate was found to be semi-crystalline. nih.gov Furthermore, XRD has been instrumental in identifying organized structures in templated hydrogels, where the formation of lamellar and hexagonal mesophases was confirmed. rsc.org The technique is also powerful enough for detailed structural elucidation of monomer precursors, as demonstrated by the single-crystal X-ray structure determination of N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride. rsc.org

Table 4: Structural Findings from XRD Analysis

| Polymer/Monomer | Finding | Significance | Reference |

|---|---|---|---|

| PDMAEMA/PAAm IPNs | Amorphous | Lack of long-range ordered crystalline structure. | nih.gov |

| DMAA-DAM Gel | Semi-crystalline | Indicates presence of some ordered domains within the gel network. | nih.gov |

| Templated PDMAPMAAm Hydrogels | Lamellar & Hexagonal Mesophases | Shows formation of organized liquid crystal structures during polymerization. | rsc.org |

| N-[(azocan-1-yl)methyl] prop-2-enamide hydrochloride | Crystal Structure Determined | Provides precise bond lengths and angles for the monomer salt. | rsc.org |

Solution Properties and Hydrodynamic Studies

The behavior of these polymers in solution is critical for applications in aqueous environments.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and dynamics of particles, such as polymer coils and aggregates, in solution. DLS measures the hydrodynamic radius (Rh) of these particles. For thermo- and pH-responsive polymers like poly(N-[3-(diethylamino)propyl]methacrylamide)s, DLS studies show that at low temperatures in buffer solutions (pH < 8), individual macromolecules exist with a hydrodynamic radius of about 4.0 nm. nih.gov As temperature increases through the phase separation interval (T1 to T2), the hydrodynamic radii grow significantly due to aggregation. nih.gov Above the phase separation temperature (T2), the Rh of the aggregates tends to decrease, which may reflect a compaction of the structures due to increased hydrophobicity. nih.gov DLS is also fundamental in studying the associative behavior of amphiphilic copolymers containing blocks like PDMAEMA, where the size and molar mass of resulting nanoparticles can be characterized. cuni.cz In concentrated polyacrylamide solutions, DLS has identified both slow-mode and fast-mode relaxation processes, which relate to the complex inter- and intramolecular dynamics within the polymer network. researchgate.net

Table 5: Hydrodynamic Radii (Rh) of Acrylamide-Based Polymers from DLS

| Polymer System | Condition | Hydrodynamic Radius (Rh) | Observation | Reference |

|---|---|---|---|---|

| Poly(N-[3-(diethylamino)propyl] methacrylamide) | 21 °C, pH < 8 | ~4.0 nm | Corresponds to individual polymer molecules. | nih.gov |

| Poly(N-[3-(diethylamino)propyl] methacrylamide) | Temperature T1 → T2, pH 13.04 | Strong increase | Indicates aggregation and onset of phase separation. | nih.gov |

| Poly(N-[3-(diethylamino)propyl] methacrylamide) | Temperature > T2, pH 13.04 | Decrease after maximum | Suggests compaction of aggregated structures. | nih.gov |

Turbidimetry for Cloud Point Determination

Turbidimetry is a widely employed analytical technique for determining the cloud point (CP) of thermo-responsive polymers, including those based on this compound. The cloud point is the temperature at which a polymer solution becomes visibly cloudy upon heating, signifying the lower critical solution temperature (LCST) at which the polymer undergoes a phase transition from a soluble to an insoluble state.

The determination of the cloud point is typically carried out using a UV-vis spectrophotometer equipped with a temperature-controlled cuvette holder. The process involves monitoring the transmittance of a light beam through a dilute polymer solution as the temperature is gradually increased. A sharp decrease in transmittance indicates the onset of polymer aggregation and phase separation, and the temperature at which this occurs is defined as the cloud point. This transition is influenced by factors such as polymer concentration, molecular weight, and the presence of additives or comonomers. For instance, studies on similar thermo- and pH-responsive polymers like poly(N-[3-(diethylamino)propyl]methacrylamide) have shown that the phase separation temperatures are dependent on pH, with an increase in pH leading to a decrease in the cloud point. nih.gov

Table 1: Factors Influencing Cloud Point Determination by Turbidimetry

| Factor | Effect on Cloud Point | Rationale |

| Polymer Concentration | Can influence the measured cloud point value. | Higher concentrations can lead to earlier aggregation. |

| Heating Rate | A controlled and consistent heating rate is crucial. | Rapid heating can lead to inaccuracies in determining the precise transition temperature. |

| pH of the Solution | Significantly affects polymers with ionizable groups. | Protonation or deprotonation of amine groups alters the polymer's hydrophilicity. |

| Ionic Strength | The presence of salts can salt-out or salt-in the polymer. | Ions can disrupt the hydration shell around the polymer chains, affecting solubility. |

| Copolymer Composition | The ratio of hydrophilic to hydrophobic monomers. | Directly alters the overall hydrophilic-lipophilic balance of the polymer. |

Viscometry

Viscometry is a fundamental technique used to characterize the hydrodynamic properties of polymer solutions, providing valuable information about the polymer's molecular weight, conformation, and interactions with the solvent. For polymers of this compound, viscometry can elucidate how factors like concentration, temperature, and solvent quality affect the solution's viscosity.

The intrinsic viscosity [η] of a polymer solution is a key parameter obtained from viscometry measurements, typically using a capillary viscometer such as an Ubbelohde viscometer. It is determined by measuring the flow times of the pure solvent and polymer solutions at different concentrations. The intrinsic viscosity is related to the molecular weight (M) of the polymer through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are constants that depend on the specific polymer-solvent system and temperature. These constants can be determined by measuring the intrinsic viscosities of a series of polymer samples with known molecular weights.

Studies on polyacrylamide solutions have demonstrated that viscosity is significantly influenced by polymer concentration, with an increase in concentration leading to a substantial rise in viscosity due to increased intermolecular interactions and chain entanglement. researchgate.netresearchgate.net The viscosity of these solutions is also shear-rate dependent, often exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases. umich.edu Temperature also plays a crucial role, with viscosity generally decreasing as the temperature rises. researchgate.net

Table 2: Influence of Various Parameters on the Viscosity of Acrylamide-based Polymer Solutions

| Parameter | Observation | Reference |

| Polymer Concentration | Increased concentration leads to a significant increase in solution viscosity. | researchgate.netresearchgate.net |

| Temperature | Viscosity decreases as the temperature increases. | researchgate.net |

| Shear Rate | Solutions often exhibit shear-thinning behavior. | umich.edu |

| Molecular Weight | Higher molecular weight results in higher viscosity. | researchgate.net |

Electrochemical and Electrical Response Characterization

The presence of the dimethylamino group in this compound imparts interesting electrochemical and electrical properties to its polymers, making them responsive to various stimuli.

Investigation of Electroactive Properties

The electroactive properties of polymers containing this compound can be investigated to understand their potential use in applications such as sensors, actuators, and controlled release systems. While specific studies on the electroactivity of homopolymers of this compound are not extensively documented, research on related acrylamide-based polymers provides a framework for such investigations.

For instance, the electrochemical behavior of acrylamide polymers functionalized with Schiff bases has been studied using techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and chronoamperometry. researchgate.net These studies revealed that the presence of electroactive groups within the polymer chain allows for redox reactions to occur at an electrode surface. The formation of radical anions and subsequent protonation reactions were identified as key steps in the electrochemical process. researchgate.net Similarly, poly(N,N-dimethyl)acrylamide-based ion-conductive gels have been developed, demonstrating good electromechanical performance for detecting human motion, highlighting the potential of acrylamide-based polymers in flexible electronic devices. rsc.org

The investigation of the electroactive properties of poly(this compound) would involve synthesizing the polymer and then characterizing its electrochemical response in a suitable electrolyte solution. The tertiary amine group in the monomer unit is expected to be redox-active and its electrochemical behavior could be studied as a function of pH and the presence of different analytes.

Analysis of Electrical Responses to Environmental Stimuli (e.g., CO2)

Polymers containing amine functionalities, such as poly(this compound), are known to interact with acidic gases like carbon dioxide (CO2). This interaction can lead to changes in the polymer's electrical properties, which can be harnessed for sensor applications.

A study on a closely related polymer, poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm), demonstrated its ability to act as a CO2-responsive material. nih.gov The electrical response of pDMAPMAm to CO2 was investigated in both aqueous and solid phases. Direct current resistance measurements on thin films of the polymer showed a distinct two-region electrical response upon exposure to CO2. Initially, the resistance decreased, reaching a minimum, and then gradually increased with prolonged exposure. nih.gov

This behavior is attributed to the protonation of the tertiary amine groups in the presence of CO2 and water, which forms carbonic acid. The initial decrease in resistance is likely due to an increase in charge carriers (protonated amines). The subsequent increase in resistance may be related to changes in the polymer conformation and a reduction in the number of free amine groups available for proton hopping. nih.gov This CO2-induced change in electrical resistance suggests the potential of such polymers in the development of CO2 sensors.

Table 3: Electrical Response of pDMAPMAm to CO2 Exposure

| Exposure Stage | Resistance Change | Proposed Mechanism | Reference |

| Initial Exposure | Decrease to a minimum | Protonation of tertiary amine groups, increasing charge carriers. | nih.gov |

| Prolonged Exposure | Gradual Increase | Changes in polymer conformation and a decrease in free amine groups. | nih.gov |

Compositional Analysis Techniques

Determining the precise composition of copolymers is crucial for understanding their properties and ensuring reproducibility.

Elemental Microanalysis for Copolymer Composition

Elemental microanalysis is a robust and widely used technique for determining the elemental composition of a compound, which can be effectively applied to ascertain the composition of copolymers containing this compound. This method is particularly useful when one of the comonomers contains a unique element or a significantly different percentage of a particular element compared to the other comonomers.

In the case of copolymers of this compound, the nitrogen content is a key indicator of its incorporation into the polymer chain. Since this compound contains two nitrogen atoms per monomer unit, its presence and proportion in a copolymer can be accurately quantified by measuring the total nitrogen content of the purified copolymer sample.

Research on copolymers of N,N-dimethyl acrylamide (a similar monomer) with acrylic acid has demonstrated the utility of this method. nih.gov The copolymer composition was successfully determined by elemental analysis, with calculations based on the nitrogen content. nih.gov Similarly, in the radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (DMAPAA) with methyl acrylate (B77674), the copolymer compositions were estimated by elemental microanalysis. researchgate.net

The experimentally determined elemental composition (e.g., %N, %C, %H) can be used to calculate the molar ratio of the monomers in the copolymer, which is essential for determining monomer reactivity ratios and understanding the polymerization kinetics.

Table 4: Example of Copolymer Composition Determination using Elemental Analysis for a Hypothetical Copolymer of this compound (M1) and a Comonomer without Nitrogen (M2)

| Parameter | Description | Calculation |

| Monomer 1 (M1) | This compound | C6H12N2O |

| Monomer 2 (M2) | Hypothetical comonomer (e.g., Acrylate) | Contains C, H, O but no N |

| %N in M1 | Percentage of Nitrogen in Monomer 1 | (2 * 14.01) / 128.17 * 100% = 21.86% |

| %N in Copolymer | Experimentally determined from elemental analysis | Let's assume this is 'X'% |

| Mole fraction of M1 in Copolymer (f1) | Calculated from the nitrogen content | f1 = (X / 21.86) |

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) for related acrylamides

The characterization of polymers derived from this compound often requires highly sensitive and specific analytical methods to detect and quantify related acrylamide compounds, particularly residual monomers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. While research may focus on the parent acrylamide molecule, the methodologies are broadly applicable to its derivatives due to shared structural features. These methods are crucial for quality control, ensuring the purity and stability of the final polymer product.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for the analysis of residual acrylamides in polymer matrices due to its high sensitivity, specificity, and accuracy. besjournal.comnih.govnih.gov The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Methodology and Findings:

A common approach involves aqueous extraction of the analyte from the polymer sample, followed by cleanup using Solid Phase Extraction (SPE). besjournal.comnih.gov To ensure accurate quantification, an isotope-labeled internal standard, such as ¹³C₃-acrylamide, is often added to the sample before extraction. besjournal.comnih.govnih.gov This isotope dilution technique compensates for any analyte loss during sample preparation and for matrix effects during ionization. researchgate.net

The analysis is typically performed using HPLC coupled with a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. besjournal.comnih.gov In SRM, specific precursor-to-product ion transitions are monitored, which significantly enhances selectivity and reduces background noise. For acrylamide, a common transition monitored is m/z 72 → 55. besjournal.comresearchgate.net

Research on analyzing residual acrylamide in polyacrylamide hydrogels has demonstrated the robustness of LC-MS/MS. besjournal.comnih.gov Studies have achieved high recovery rates and low relative standard deviations (RSD), indicating excellent method accuracy and precision. besjournal.comnih.gov The method's linearity over a range of concentrations allows for the reliable quantification of trace-level contaminants. besjournal.com The limit of quantitation (LOQ) for acrylamide can be as low as 1 µg/L in water or 10 ppb (µg/kg) in food matrices. nih.govresearchgate.net

Interactive Table: Performance Metrics for LC-MS/MS Analysis of Acrylamide This table summarizes typical performance data from studies on residual acrylamide analysis, which serves as a benchmark for related compounds.

| Parameter | Value/Range | Significance | Source(s) |

|---|---|---|---|

| Technique | HPLC-MS/MS | High-performance liquid chromatography tandem mass spectrometry | besjournal.comnih.gov |

| Quantification Mode | Isotope Dilution (SRM) | High accuracy and precision by correcting for matrix effects and sample loss | besjournal.comnih.gov |

| Linear Range | 0 - 3,000 µg/L | Indicates a wide range over which the method provides a proportional response | besjournal.comnih.gov |

| Recovery Rate | ~103.1% | Shows the efficiency of the extraction process | besjournal.comnih.gov |

| Relative Standard Deviation (RSD) | ~6.2% | Demonstrates the high precision and reproducibility of the measurement | besjournal.comnih.gov |

| Limit of Quantitation (LOQ) | 1 µg/L | The lowest concentration that can be reliably quantified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of acrylamide and its derivatives. chem-agilent.com However, the analysis of small, polar molecules like acrylamide can present challenges. The fragments produced by standard Electron Impact (EI) ionization are of low mass (e.g., m/z 71, 55, 41), which can be subject to interference from other components in complex samples. chem-agilent.com

Methodology and Findings:

To overcome these challenges, several strategies are employed:

Chemical Ionization (CI): Using Positive Chemical Ionization (PCI) with a reagent gas such as ammonia (B1221849) provides softer, more selective ionization. This reduces fragmentation and can generate a more prominent molecular ion or adduct (e.g., [M+H]⁺ or [M+NH₄]⁺), which is more useful for quantification in complex matrices than the low-mass EI fragments. chem-agilent.com

Derivatization: Acrylamide can be chemically modified before GC-MS analysis to improve its chromatographic behavior and generate more specific, higher-mass ions. A common method is bromination, which converts acrylamide to 2,3-dibromopropionamide. This derivative is less polar and produces more characteristic ions in the mass spectrum, such as those at m/z 150 and 152 due to the loss of a bromine atom. chem-agilent.com

The choice of GC column is also critical for successful separation. Polar columns like the DB-WAXter are often suitable for analyzing native acrylamide, while less polar columns such as the DB-35ms may be preferred for brominated derivatives. chem-agilent.com

Interactive Table: GC-MS Approaches for Acrylamide Analysis This table outlines different GC-MS strategies and the characteristic mass-to-charge ratios (m/z) of ions used for detection.

| Approach | Ionization Mode | Key Fragment Ions (m/z) | Advantages/Considerations | Source(s) |

|---|---|---|---|---|

| Direct Analysis | Electron Impact (EI) | 71, 55, 41 | Simple, but low-mass ions are prone to interference in complex samples. | chem-agilent.com |